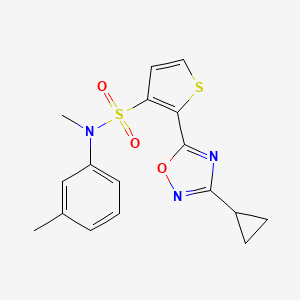

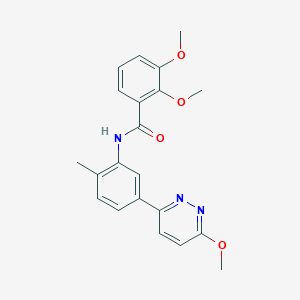

![molecular formula C19H20ClN5OS B2549534 1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone CAS No. 872860-39-4](/img/structure/B2549534.png)

1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the preparation of 6-(phenylmethylene)-5H-pyrazolo[1,5-d][2,4]benzoxazepines involved the reaction of azine phosphoranes with benzalphthalide under reflux conditions in xylene . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound of interest, utilizing appropriate starting materials and reaction conditions to incorporate the azepan-1-yl and sulfanylethanone moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NOE experiments and X-ray crystallographic analysis . These methods could be employed to elucidate the structure of 1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of azine compounds has been discussed, with various azine phosphoranes reacting with lactones to yield unexpected products . This indicates that the compound of interest may also participate in a variety of chemical reactions, potentially leading to novel heterocyclic structures or rearrangements.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the characterization of similar compounds through IR, 1H NMR, and spectroscopic data has been reported . These techniques could be applied to determine the properties of 1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone, such as its solubility, melting point, and stability.

Relevance to Antimicrobial Activity

The antimicrobial activity of related compounds, such as azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, has been evaluated using the broth dilution method . This suggests that the compound of interest may also exhibit antimicrobial properties, which could be assessed through similar biological assays.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

A series of novel pyrazole derivatives, including structures similar to the compound , demonstrated significant antimicrobial and anticancer activities. These compounds were synthesized and evaluated for their in vitro effects against various microbial strains and cancer cell lines, with some showing higher activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, targeting their use as antibacterial agents. The compounds exhibited high antibacterial activities, highlighting the potential of similar structures for antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).

Chemical Reactivity and Synthesis

Research on pyrazolo[3,4-d]pyrimidine derivatives and related compounds also includes studies on their chemical reactivity and potential for creating complex heterocyclic structures. For instance, the reactivity of certain pyrazolyl and pyrimidinyl compounds with heterocyclic CH acids was explored, leading to the synthesis of compounds with potential for further pharmacological evaluation (Erkin & Ramsh, 2014). These studies are indicative of the versatility of pyrazolo[3,4-d]pyrimidine structures in synthetic organic chemistry, providing a foundation for the development of new therapeutic agents.

Novel Disubstituted Pyrazolo[1,5-a]pyrimidines

Another area of research involves the synthesis of disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds were prepared starting from 2-hydroxyacetophenone, leading to novel structures with potential for biological activity evaluation (Li et al., 2012).

Wirkmechanismus

One of the synthesized pyrazolo[3,4-d]pyrimidines, compound 7d, showed prominent anticancer activity . It inhibited EGFR and ErbB2 kinases at the sub-micromolar level . Dual inhibition of EGFR and ErbB2 caused induction of apoptosis which was confirmed by a significant increase in the level of active caspase-3 .

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5OS/c20-14-6-5-7-15(10-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-8-3-1-2-4-9-24/h5-7,10-11,13H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNICTOHCLIBSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

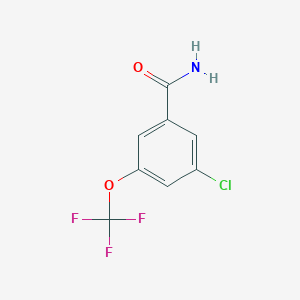

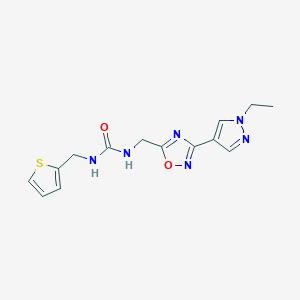

![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)

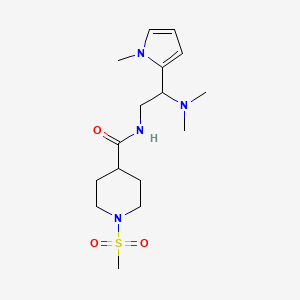

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)

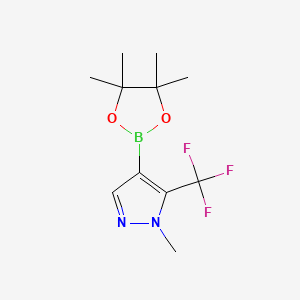

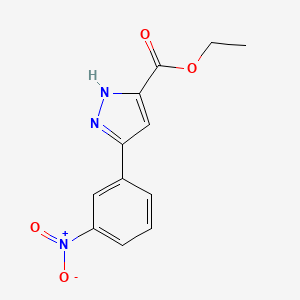

![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)

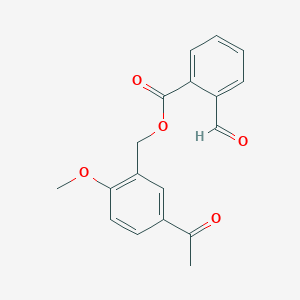

![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)